molecular formula C14H13AsN2O5 B14721824 (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid CAS No. 6277-59-4

(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid

Cat. No.: B14721824
CAS No.: 6277-59-4
M. Wt: 364.18 g/mol
InChI Key: RUKWUFHIHQIJKB-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is an organic compound that features both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid typically involves multi-step organic reactions. One common method starts with the nitration of acetanilide to produce 4-nitroacetanilide. This intermediate is then subjected to a coupling reaction with an arsinic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The arsinic acid moiety can be oxidized to form arsinic oxide derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Reduction of the nitro group: Produces (4-Acetamidophenyl)-(4-aminophenyl)arsinic acid.

    Oxidation of the arsinic acid: Forms arsinic oxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of arsinic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions between organic arsenic compounds and biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsinic acid moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. Additionally, the nitrophenyl group may participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl acetate: Similar in structure but lacks the nitrophenyl and arsinic acid groups.

    4-Nitrophenyl arsinic acid: Contains the nitrophenyl and arsinic acid groups but lacks the acetamidophenyl group.

    4-Acetamidophenyl arsinic acid: Contains the acetamidophenyl and arsinic acid groups but lacks the nitrophenyl group.

Uniqueness

(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

6277-59-4

Molecular Formula

C14H13AsN2O5

Molecular Weight

364.18 g/mol

IUPAC Name

(4-acetamidophenyl)-(4-nitrophenyl)arsinic acid

InChI

InChI=1S/C14H13AsN2O5/c1-10(18)16-13-6-2-11(3-7-13)15(19,20)12-4-8-14(9-5-12)17(21)22/h2-9H,1H3,(H,16,18)(H,19,20)

InChI Key

RUKWUFHIHQIJKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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